molecular formula C20H17N3O5S2 B2532224 (Z)-methyl 2-(2-((1H-indole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173409-47-6

(Z)-methyl 2-(2-((1H-indole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2532224
CAS No.: 1173409-47-6
M. Wt: 443.49
InChI Key: PSHAIWPCQZLVSN-XDOYNYLZSA-N
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Description

(Z)-methyl 2-(2-((1H-indole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate is a synthetically designed organic compound incorporating a benzo[d]thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological potential . This molecule is of significant interest for research into novel bioactive substances, particularly in the fields of antimicrobial and anticancer agent development. The structural architecture of this compound features a benzothiazole ring system substituted with a methylsulfonyl group, which can enhance solubility and influence molecular interactions . It is further functionalized with an imino linkage to a 1H-indole-3-carbonyl group, a heterocycle frequently associated with interactions in biological systems. The presence of the methyl acetate moiety adds to the molecule's complexity and modulates its physicochemical properties. The benzothiazole scaffold is a well-established pharmacophore with documented scientific interest in inhibiting critical bacterial enzymes, such as DNA gyrase and topoisomerase IV . These enzymes are validated targets for combating Gram-negative pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa , which are on the WHO priority list of antibiotic-resistant bacteria . Consequently, this compound may serve as a valuable chemical tool for probing novel mechanisms of action against multi-drug resistant bacterial strains. Furthermore, both benzothiazole and indole derivatives are extensively investigated for their potential anticancer activities . Researchers can utilize this compound as a precursor or lead structure for designing and synthesizing new molecules aimed at evaluating cytotoxic effects and understanding associated biological pathways. This product is strictly labeled For Research Use Only (RUO) . It is not intended for human or veterinary diagnostic, therapeutic, or any other clinical applications. Handling should be performed exclusively by trained professionals in a controlled laboratory setting.

Properties

IUPAC Name

methyl 2-[2-(1H-indole-3-carbonylimino)-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S2/c1-28-18(24)11-23-16-8-7-12(30(2,26)27)9-17(16)29-20(23)22-19(25)14-10-21-15-6-4-3-5-13(14)15/h3-10,21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHAIWPCQZLVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((1H-indole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound featuring multiple bioactive moieties. Its structure suggests potential pharmacological properties, particularly in the realms of anticancer and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Indole moiety : Known for its diverse biological activities.
  • Thiazole ring : Often associated with anticancer and antimicrobial properties.
  • Methylsulfonyl group : Enhances solubility and may influence biological activity.

Synthesis

Recent studies have demonstrated efficient synthetic routes for compounds similar to this compound. A notable method involves a one-pot three-component reaction that combines α-amino aryl ketones, indoles, and thiazole derivatives under mild conditions, yielding products with significant biological activity .

Anticancer Activity

Research indicates that compounds containing thiazole and indole moieties exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cells (e.g., Jurkat and A-431 cells), indicating potent anticancer activity .
CompoundCell LineIC50 (µM)Mechanism
Compound 9Jurkat1.61 ± 1.92Induces apoptosis
Compound 10A-4311.98 ± 1.22Inhibits Bcl-2
(Z)-methyl 2...Various<10Cytotoxicity via mitochondrial pathway

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:

  • MIC Values : Some derivatives have shown minimum inhibitory concentration (MIC) values ranging from 12.5 to 77 µM against resistant strains .
Bacterial StrainMIC (µM)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa77

The biological activity of this compound may involve several mechanisms:

  • Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells, potentially through the inhibition of anti-apoptotic proteins such as Bcl-2 .
  • Antibacterial Mechanisms : The thiazole group is believed to disrupt bacterial cell wall synthesis or function as an efflux pump inhibitor, enhancing its antibacterial properties .

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Indole-Thiazole Derivatives : A study demonstrated that derivatives with a thiazole core exhibited significant cytotoxicity against glioblastoma cells, suggesting a promising avenue for cancer therapy .
  • Antimicrobial Efficacy : Research on derivatives showed effective inhibition of biofilm formation in clinical isolates, indicating potential for treating biofilm-associated infections .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of indole and thiazole compounds exhibit promising anticancer properties. The compound under study has been evaluated for its ability to inhibit cancer cell proliferation. For instance, studies have shown that similar thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various pathogens. The thiazole and indole structures are known to enhance the activity against bacteria and fungi, making this compound a candidate for development as an antimicrobial agent. In vitro studies have demonstrated that related compounds exhibit significant inhibition against Gram-positive and Gram-negative bacteria .

Acetylcholinesterase Inhibition

Recent studies have focused on the synthesis of similar compounds as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. The presence of the indole moiety is believed to contribute to the inhibition of this enzyme, potentially leading to cognitive enhancement .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it exhibits selective toxicity towards cancerous cells while sparing normal cells, suggesting a favorable therapeutic index .

In Vivo Studies

Preliminary in vivo studies using animal models have shown that compounds with similar structures can effectively reduce tumor growth without significant side effects. These findings warrant further exploration into the pharmacokinetics and bioavailability of (Z)-methyl 2-(2-((1H-indole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerThiazole DerivativesInduction of apoptosis
AntimicrobialIndole CompoundsInhibition of bacterial growth
Acetylcholinesterase InhibitionIndole-Thiazole DerivativesCognitive enhancement potential

Q & A

Q. What are the standard synthetic protocols for preparing (Z)-methyl 2-(2-((1H-indole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate?

The compound can be synthesized via condensation reactions involving indole-3-carbonyl derivatives and functionalized benzo[d]thiazole precursors. A common approach involves refluxing 3-formyl-1H-indole-2-carboxylate with 2-aminothiazol-4(5H)-one derivatives in acetic acid with sodium acetate as a catalyst. The reaction typically proceeds for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures to isolate the product . Purity is often verified via HPLC (≥98%) and structural confirmation via FTIR and NMR .

Q. What characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

  • 1H NMR : To confirm the Z-configuration by analyzing imine proton shifts (typically δ 8.5–9.5 ppm) and methylsulfonyl group resonance (δ 3.0–3.5 ppm).
  • FTIR : To identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches.
  • HPLC : For purity assessment, using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How can researchers address solubility challenges during biological assays?

The compound’s poor aqueous solubility can be mitigated using co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). For in vitro studies, pre-dissolution in DMSO followed by dilution in buffered saline (PBS, pH 7.4) is recommended. Dynamic light scattering (DLS) can monitor aggregation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

Key factors include:

  • Catalyst : Sodium acetate (2.0 equiv) in acetic acid enhances imine formation while minimizing hydrolysis .
  • Temperature : Reflux (~110°C) ensures complete cyclization of the benzo[d]thiazole ring. Lower temperatures may result in incomplete reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/acetic acid) removes residual thiourea or unreacted indole precursors .

Q. What strategies resolve discrepancies in spectral data (e.g., unexpected NMR shifts)?

Contradictory data may arise from tautomerism (e.g., thione-thiol equilibria) or solvent effects. Solutions include:

  • Variable Temperature (VT) NMR : To observe dynamic equilibria (e.g., imine-enamine tautomerism).
  • Deuterated Solvents : DMSO-d₆ or CDCl₃ can stabilize specific conformers.
  • X-ray Crystallography : Definitive structural assignment by analyzing single-crystal diffraction data .

Q. How can structure-activity relationships (SAR) guide pharmacological studies?

Modifications to the indole-3-carbonyl or methylsulfonyl groups can alter bioactivity. For example:

  • Indole substitution : Electron-withdrawing groups (e.g., -NO₂) at the 5-position enhance antimicrobial activity but may reduce solubility.
  • Sulfonyl group replacement : Replacing methylsulfonyl with trifluoromethanesulfonyl improves metabolic stability .
  • Z/E isomerism : The Z-configuration is critical for binding to bacterial DNA gyrase, as shown in docking studies .

Q. What are the stability profiles of this compound under varying storage conditions?

The compound is hygroscopic and prone to hydrolysis in humid environments. Stability studies recommend:

  • Storage : Desiccated at -20°C under argon.
  • pH sensitivity : Degrades rapidly in alkaline conditions (pH > 8.0).
  • Light exposure : UV/Vis spectroscopy shows decomposition after 48 hours under direct light, necessitating amber vials .

Q. How can computational modeling predict metabolic pathways or toxicity?

Tools like Schrödinger’s ADMET Predictor or SwissADME can:

  • Identify likely cytochrome P450 oxidation sites (e.g., indole C-5 or thiazole S-methyl).
  • Predict metabolite formation (e.g., sulfoxide derivatives via sulfonyl oxidation).
  • Flag potential hepatotoxicity via structural alerts (e.g., thiazolidinedione-like motifs) .

Q. What analytical methods quantify trace impurities from synthesis?

  • LC-MS/MS : Detects sulfonic acid by-products (m/z 150–250) from incomplete sulfonation.
  • ICP-OES : Monitors residual metal catalysts (e.g., Pd from cross-coupling steps).
  • Headspace GC-MS : Identifies volatile degradation products (e.g., methyl acetate) .

Methodological Considerations Table

Challenge Solution Key References
Low reaction yieldOptimize catalyst (NaOAc, 2.0 equiv) and reflux
Spectral ambiguityVT-NMR or X-ray crystallography
Biological assay interferenceUse DMSO co-solvent ≤1% with DLS monitoring
Hydrolytic instabilityStore desiccated at -20°C in amber vials

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